molecular formula C6H6BrNO2 B1336924 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 875160-43-3

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1336924
M. Wt: 204.02 g/mol
InChI Key: NSZDZQRYBIAVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394297B2

Procedure details

To a suspension of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (Matrix Scientific, Columbia, S.C.; 390 mg, 1.91 mmol) in 5 mL of DCM at RT was added oxalyl chloride (2.0 M solution in DCM, 1.912 mL, 3.82 mmol) followed by 3 drops of DMF. After stirring at RT for 30 min, the mixture was concentrated under reduced pressure. The remaining off white solid was cooled with an ice bath, NH3 (0.5 M solution in 1,4-dioxane, 15.3 mL, 7.65 mmol) was added. After stirring at RT for 30 min, the mixture was diluted with 50 mL of EtOAc and washed with 2×15 mL of water. The organic layer was dried over Na2SO4 and concentrated to give 4-bromo-1-methyl-1H-pyrrole-2-carboxamide (329 mg, 85% yield) as a brown crystalline solid that was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.51 (1H, br.), 7.08 (1H, d, J=1.8 Hz), 7.01 (1H, br.), 6.86 (1H, d, J=1.8 Hz), 3.80 (3H, s). m/z (ESI, +ve) 202.9/204.9 (M+H)+.
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.912 mL
Type
reactant
Reaction Step Two
Name
Quantity
15.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=O)[N:5]([CH3:7])[CH:6]=1.C(Cl)(=O)C(Cl)=O.[NH3:17]>C(Cl)Cl.CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:17])=[O:10])[N:5]([CH3:7])[CH:6]=1

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
BrC=1C=C(N(C1)C)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.912 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
15.3 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The remaining off white solid was cooled with an ice bath
STIRRING
Type
STIRRING
Details
After stirring at RT for 30 min
Duration
30 min
WASH
Type
WASH
Details
washed with 2×15 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(N(C1)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 329 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.